molecular formula C7H11N3O B12856208 N,N,1-trimethyl-1H-pyrazole-5-carboxamide

N,N,1-trimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B12856208
M. Wt: 153.18 g/mol
InChI Key: RMCPMKWKVFOVSG-UHFFFAOYSA-N
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Description

N,N,1-trimethyl-1H-pyrazole-5-carboxamide is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,1-trimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 1,3-diketones with hydrazine derivatives. One common method includes the condensation of 1,3-diketones with arylhydrazines under mild conditions, followed by in situ oxidation using bromine or other oxidizing agents . Another approach involves the use of transition-metal catalysts, such as ruthenium or copper, to facilitate the cyclization of hydrazones .

Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often employs one-pot multicomponent processes. These methods are advantageous due to their efficiency and cost-effectiveness. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify reaction workup .

Chemical Reactions Analysis

Types of Reactions: N,N,1-trimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N,1-trimethyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,1-trimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of fungi and insects by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes or receptors, disrupting their normal function .

Comparison with Similar Compounds

Uniqueness: N,N,1-trimethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other pyrazole derivatives .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N,N,2-trimethylpyrazole-3-carboxamide

InChI

InChI=1S/C7H11N3O/c1-9(2)7(11)6-4-5-8-10(6)3/h4-5H,1-3H3

InChI Key

RMCPMKWKVFOVSG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)N(C)C

Origin of Product

United States

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